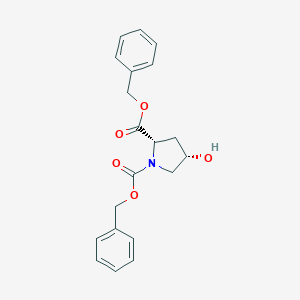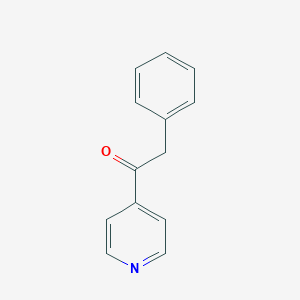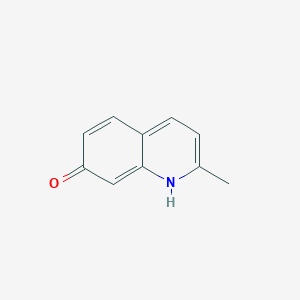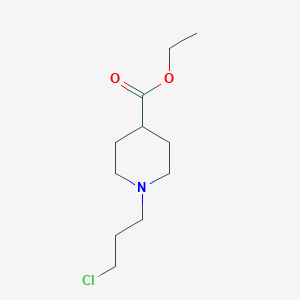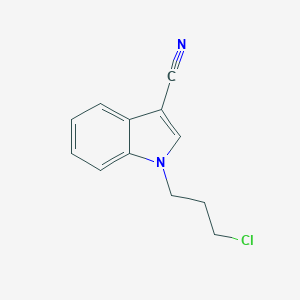
1-(3-Chloropropyl)-3-cyanoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-cyanoindole is a chemical compound that belongs to the indole class. It is a synthetic compound that is used in various scientific research applications. The compound is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-3-cyanoindole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase. This inhibition leads to the disruption of DNA replication and transcription, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
1-(3-Chloropropyl)-3-cyanoindole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Chloropropyl)-3-cyanoindole in lab experiments is its high yield of synthesis. The compound is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells, and it can also be harmful to humans if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Chloropropyl)-3-cyanoindole in scientific research. One direction is the development of more potent and selective inhibitors of histone deacetylase. Another direction is the development of drugs that target specific types of cancer cells. In addition, the compound can be used in the development of drugs for the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
1-(3-Chloropropyl)-3-cyanoindole is a synthetic compound that has several scientific research applications. It is synthesized through various methods, and it has been found to have several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
1-(3-Chloropropyl)-3-cyanoindole can be synthesized through various methods. One of the most common methods is the reaction of 3-cyanoindole with 3-chloropropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The yield of the reaction is usually high, and the compound can be purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-cyanoindole has several scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has been found to have antitumor activity, and it has been used in the development of anticancer drugs. It has also been used in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
156237-50-2 |
|---|---|
Produktname |
1-(3-Chloropropyl)-3-cyanoindole |
Molekularformel |
C12H11ClN2 |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
1-(3-chloropropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2/c13-6-3-7-15-9-10(8-14)11-4-1-2-5-12(11)15/h1-2,4-5,9H,3,6-7H2 |
InChI-Schlüssel |
HJAOMWOFJPBKFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
Synonyme |
1-(3-Chloropropyl)-3-cyanoindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



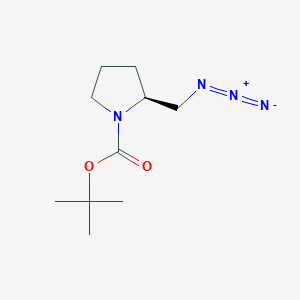
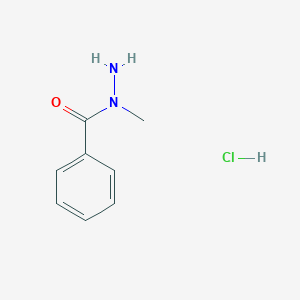
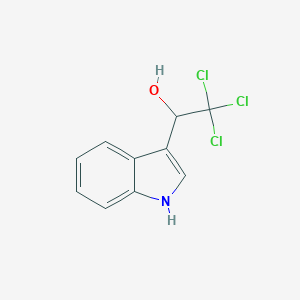

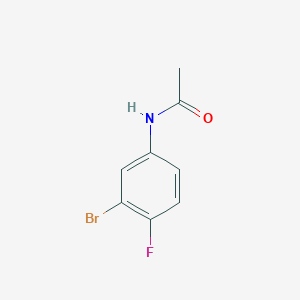
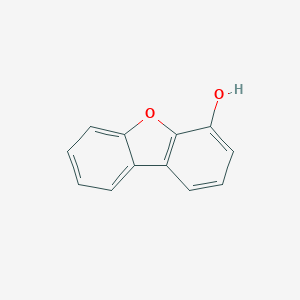
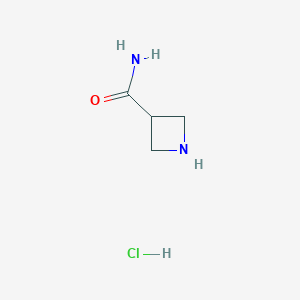
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
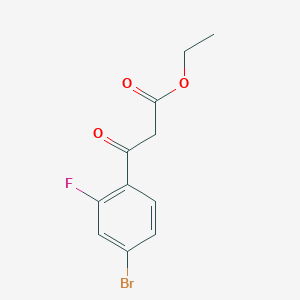
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
